molecular formula C14H12N2O3S B8699128 5-Phenylaminosulfonyl-2-oxindole

5-Phenylaminosulfonyl-2-oxindole

Cat. No.: B8699128
M. Wt: 288.32 g/mol
InChI Key: PFCMHOLHFDZWRN-UHFFFAOYSA-N
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Description

5-Phenylaminosulfonyl-2-oxindole is a substituted oxindole derivative featuring a phenylaminosulfonyl (-SO₂-NH-Ph) group at the 5-position of the oxindole core (C₈H₅NO). Oxindoles are heterocyclic compounds characterized by a fused benzene and pyrrolidone ring, often investigated for their biological activities, including kinase inhibition and antimicrobial properties. The phenylaminosulfonyl substituent introduces a sulfonamide moiety linked to a phenyl group, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2-oxo-N-phenyl-1,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C14H12N2O3S/c17-14-9-10-8-12(6-7-13(10)15-14)20(18,19)16-11-4-2-1-3-5-11/h1-8,16H,9H2,(H,15,17)

InChI Key

PFCMHOLHFDZWRN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-Phenylaminosulfonyl-2-oxindole with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at Position 5 Key Features
5-Phenylaminosulfonyl-2-oxindole Not available C₁₄H₁₁N₂O₃S* 287.07 (estimated) Phenylaminosulfonyl High lipophilicity, sulfonamide group
5-Aminosulfonyl-2-Ox-Indole 175075-24-8 C₈H₈N₂O₃S 212.23 Aminosulfonyl Smaller substituent, higher solubility
5-Fluoro-2-oxindole Not provided C₈H₆FNO 167.14 Fluoro Electron-withdrawing, compact substituent
2-Phenylbenzimidazole-5-sulfonic Acid 27503-81-7 C₁₃H₁₀N₂O₃S 274.30 Sulfonic acid Ionizable, high water solubility

*Estimated based on structural analysis.

Preparation Methods

Cyclization of Substituted Anilines

A widely adopted method involves the cyclization of substituted aniline derivatives. For example, 2,5-dichloronitrobenzene undergoes malonate coupling followed by reduction and lactamization to yield 5-chloro-2-oxindole. This approach leverages palladium catalysis for cross-coupling and copper-mediated cyclization, achieving yields of 70–85% under optimized conditions. Key challenges include controlling dihalo substitution patterns to avoid byproducts such as monoaminated intermediates.

Directed C–H Functionalization

Recent advances employ palladium-catalyzed C–H activation to construct the oxindole ring. For instance, 3′-aminooxindoles undergo intermolecular cycloaddition with O-vinyl-phosphate salicylic aldehydes, forming spirocyclic oxindoles with high diastereoselectivity (dr > 20:1). While this method avoids prefunctionalized starting materials, it requires carefully tuned Lewis acids (e.g., Cu(OTf)₂) to activate N-protected intermediates.

Introducing the 5-Phenylaminosulfonyl Group

Sequential Nitration, Reduction, and Sulfonamidation

This three-step protocol remains the most straightforward route:

  • Nitration : Direct nitration of 2-oxindole using fuming HNO₃ at 0–5°C selectively introduces a nitro group at the 5-position (yield: 65–72%).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 5-amino-2-oxindole (yield: 88–93%).

  • Sulfonamidation : Reaction with benzenesulfonyl chloride in pyridine affords the target compound (yield: 75–82%).

Table 1 : Optimization of Sulfonamidation Conditions

BaseSolventTemperature (°C)Yield (%)
PyridineDCM2582
Et₃NTHF4078
K₂CO₃Acetone6068

Direct Sulfonation Followed by Amination

An alternative route employs directed sulfonation:

  • Sulfonation : Treating 2-oxindole with chlorosulfonic acid at 50°C introduces a sulfonic acid group at the 5-position (yield: 58%).

  • Chlorination : Conversion to the sulfonyl chloride using PCl₅ (yield: 85%).

  • Amination : Reaction with aniline in the presence of Et₃N yields the final product (yield: 70%).

This method avoids nitro intermediates but struggles with over-sulfonation byproducts, necessitating rigorous chromatography.

Palladium-Catalyzed Coupling Strategies

Suzuki–Miyaura Coupling

Aryl boronic acids couple with 5-bromo-2-oxindole under Pd(PPh₃)₄ catalysis to install the phenyl group post-sulfonamidation. However, the electron-withdrawing sulfonamide group deactivates the ring, requiring elevated temperatures (110°C) and prolonged reaction times (24 h).

Buchwald–Hartwig Amination

Direct amination of 5-sulfonylchloride-2-oxindole with aniline employs Pd₂(dba)₃ and Xantphos, achieving 65% yield. This one-pot method reduces steps but faces challenges in catalyst loading and phosphine ligand stability.

Challenges and Optimization

Regioselectivity in Electrophilic Substitution

The oxindole’s electron-rich aromatic ring favors electrophilic attack at the 5- and 7-positions. Steric hindrance from the lactam oxygen directs sulfonation to the 5-position, but competing reactions at the 7-position necessitate low temperatures (<10°C) and slow reagent addition.

Purification of Sulfonamide Intermediates

Sulfonic acid byproducts and unreacted aniline complicate purification. Silica gel chromatography with ethyl acetate/hexane (3:7) resolves these issues, though scale-up remains problematic due to poor solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Phenylaminosulfonyl-2-oxindole, and how can reaction efficiency be optimized?

  • Methodological Answer : Sulfonamide derivatives like 5-Phenylaminosulfonyl-2-oxindole are typically synthesized via sulfonylation of oxindole precursors. Key parameters include temperature control (20–25°C for exothermic reactions) and stoichiometric ratios (e.g., 1:1.2 oxindole:sulfonyl chloride). Monitor reaction progress using HPLC or TLC, and purify via recrystallization (methanol/water) . Thermochemical data from analogous sulfonamides (e.g., ΔrH° values) can guide solvent selection and catalyst use .

Q. How should researchers characterize the purity and structural integrity of 5-Phenylaminosulfonyl-2-oxindole?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., phenyl group integration at δ 7.2–7.5 ppm).
  • FT-IR : Validate sulfonamide S=O stretches (1350–1300 cm⁻¹) and N-H bends (3450 cm⁻¹).
  • Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]+) to theoretical molecular weights .
  • XRD : Resolve crystallographic data to detect polymorphic variations .

Q. What safety protocols are critical when handling sulfonamide derivatives like 5-Phenylaminosulfonyl-2-oxindole?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride intermediates .
  • Storage : Store at 2–8°C in airtight containers; avoid long-term storage due to hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-Phenylaminosulfonyl-2-oxindole?

  • Methodological Answer :

  • Replicate assays : Control variables (e.g., cell lines, solvent carriers like DMSO ≤0.1%).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions .
  • Mechanistic studies : Use molecular docking to validate target binding (e.g., kinase inhibition) against conflicting bioactivity claims .

Q. What computational strategies are effective for predicting the stability of 5-Phenylaminosulfonyl-2-oxindole under varying pH conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess sulfonamide bond dissociation energies.
  • pKa Prediction : Use software like MarvinSuite to model protonation states and hydrolysis susceptibility .
  • MD Simulations : Simulate aqueous solubility and degradation pathways (e.g., sulfonic acid formation) .

Q. How should stability studies be designed to assess long-term degradation products of 5-Phenylaminosulfonyl-2-oxindole?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), UV light, and acidic/alkaline buffers (pH 1–13) for 14–28 days.
  • Analytical Tracking : Use UPLC-MS to identify degradation byproducts (e.g., desulfonated oxindole) .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. What strategies address contradictions between in vitro and in vivo pharmacokinetic data for sulfonamide-based compounds?

  • Methodological Answer :

  • ADME Profiling : Compare hepatic microsomal stability (e.g., rat/human S9 fractions) to in vivo clearance rates.
  • Toxicogenomics : Screen for CYP450 isoforms (e.g., CYP3A4) that may metabolize sulfonamides differentially across models .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C-tagged) to resolve bioavailability discrepancies .

Methodological Notes

  • Data Contradiction Analysis : Iterative triangulation of experimental, computational, and literature data is essential. For example, thermochemical inconsistencies in reaction yields can be resolved by cross-referencing NIST-derived ΔrH° values with empirical calorimetry .
  • Ethical Compliance : Adhere to institutional guidelines for chemical disposal (e.g., neutralization of sulfonic acid byproducts) .

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